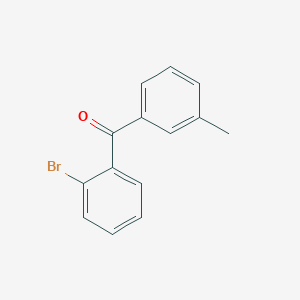

2-Bromo-3'-methylbenzophenone

Description

BenchChem offers high-quality 2-Bromo-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCGUPWVAISGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605125 | |

| Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294878-58-3 | |

| Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294878-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3'-methylbenzophenone molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Bromo-3'-methylbenzophenone

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3'-methylbenzophenone, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the compound's molecular structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it offers an in-depth analysis of its spectroscopic characteristics, including predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. The guide also explores the molecule's chemical reactivity and synthetic utility, highlighting its potential in cross-coupling reactions and other transformations. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a laboratory setting. This document is intended to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references.

Introduction

Overview of Benzophenones in Drug Discovery

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, diarylketone framework serves as a versatile template for arranging pharmacophoric elements in three-dimensional space, enabling interaction with a wide array of biological targets. The carbonyl group can act as a hydrogen bond acceptor, while the two phenyl rings can be functionalized to modulate properties such as potency, selectivity, and pharmacokinetics.

Significance of 2-Bromo-3'-methylbenzophenone as a Synthetic Intermediate

2-Bromo-3'-methylbenzophenone is not merely a static structure but a highly functionalized building block designed for complex molecular architecture. The strategic placement of its substituents makes it particularly valuable:

-

The 2-Bromo Group: This functionality is a key handle for modern synthetic transformations. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[1] Its position ortho to the carbonyl group can also induce specific conformational preferences.

-

The 3'-Methyl Group: This group on the second phenyl ring provides a site for steric differentiation and can be a target for further functionalization. It also influences the electronic properties of its host ring.

-

The Benzophenone Core: The ketone functionality itself is reactive, open to nucleophilic addition, reduction to an alcohol, or conversion to other functional groups, further expanding its synthetic potential.[2]

Scope of the Guide

This guide offers a senior application scientist's perspective on 2-Bromo-3'-methylbenzophenone. It moves beyond a simple recitation of data to explain the causality behind its properties and the strategic choices in its synthesis and use. All protocols are presented as self-validating systems, and all claims are substantiated with citations to authoritative sources.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name for the compound is (2-bromophenyl)(3-methylphenyl)methanone. The structure consists of a central carbonyl group connecting a phenyl ring substituted with bromine at the ortho (2) position and a second phenyl ring substituted with a methyl group at the meta (3') position.

Table 1: Physicochemical Properties of 2-Bromo-3'-methylbenzophenone

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO | Calculated |

| Molecular Weight | 275.14 g/mol | Calculated |

| Appearance | Expected to be a pale yellow or off-white solid | Inferred from related compounds[3] |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, THF; Insoluble in water. | Inferred from related compounds[4] |

| Predicted Melting Point | Varies based on purity, but typically expected for substituted benzophenones. | N/A |

Synthesis and Purification

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2-Bromo-3'-methylbenzophenone points to a Friedel-Crafts acylation as the most direct and reliable synthetic strategy. This approach involves forming the key carbon-carbon bond between the two aromatic rings.

Caption: Retrosynthetic analysis via Friedel-Crafts acylation.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This method is chosen for its high efficiency and scalability in forming diaryl ketones.[5][6] The reaction proceeds by activating an acyl halide with a Lewis acid to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic partner.

-

Reactants: 2-Bromobenzoyl chloride is the acylating agent, and m-xylene or toluene can serve as the aromatic substrate (with toluene being more common). Toluene is used here as the source of the 3-methylphenyl ring.

-

Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is the classic and highly effective Lewis acid for this transformation. It must be anhydrous as any moisture will hydrolyze it, deactivating the catalyst and the acyl chloride.[6]

-

Solvent: A non-reactive, anhydrous solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not compete in the Friedel-Crafts reaction.

-

Temperature Control: The reaction is highly exothermic. Initial cooling to 0-5 °C is crucial to control the reaction rate, prevent side reactions (like poly-acylation), and minimize charring.[5]

-

Apparatus Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler or an acid gas trap (to handle the HCl gas evolved).

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Substrate Addition: Add toluene (3-methylbenzene) (1.0 equivalent) to the cooled suspension.

-

Acyl Chloride Addition: Dissolve 2-bromobenzoyl chloride (1.2 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates consumption of the starting material.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.

Caption: Standard workflow for purification and characterization.

Spectroscopic and Analytical Characterization

The identity and purity of 2-Bromo-3'-methylbenzophenone are confirmed using a suite of spectroscopic techniques. The following sections detail the expected spectral data based on established principles of spectroscopy.[2][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is one of the most powerful tools for structural confirmation. The expected spectrum will show distinct signals for the protons on both aromatic rings.

-

Aromatic Region (7.0-8.0 ppm): Protons on the aromatic rings will resonate in this region. The electron-withdrawing nature of the carbonyl group and the bromine atom will deshield adjacent protons, shifting them downfield.

-

Methyl Protons (~2.4 ppm): The methyl group protons will appear as a singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.[7]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted δ (ppm) | Multiplicity | Rationale |

| Aromatic (H on bromo-ring) | 7.3 - 7.8 | Multiplets (m) | Complex splitting due to coupling with neighboring aromatic protons. Protons ortho to the carbonyl and bromine will be most deshielded. |

| Aromatic (H on methyl-ring) | 7.2 - 7.6 | Multiplets (m) | Protons will show splitting patterns (d, t, s) characteristic of a meta-substituted ring. |

| -CH₃ | ~2.42 | Singlet (s) | Isolated methyl group with no adjacent protons to couple with. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

-

Carbonyl Carbon (~195 ppm): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons (125-140 ppm): The 12 aromatic carbons will resonate in this range. The carbon attached to the bromine (C-Br) will be shifted slightly upfield compared to the others due to the heavy atom effect.

-

Methyl Carbon (~21 ppm): The methyl carbon will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Table 3: Predicted Diagnostic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (Ketone Stretch) | 1660 - 1685 | Strong | Conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[2] |

| C=C (Aromatic Stretch) | 1450 - 1600 | Medium-Weak | Multiple bands are characteristic of aromatic rings. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations for sp² C-H bonds. |

| C-H (Alkyl) | 2850 - 3000 | Weak | Stretching vibrations for the methyl group's sp³ C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The key diagnostic feature will be the presence of two peaks for the molecular ion at m/z 274 and 276, with a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br).[8]

-

Fragmentation: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to acylium ions such as [C₆H₄BrCO]⁺ and [C₆H₄CH₃CO]⁺. Loss of the bromine atom is also a possible fragmentation pathway.

Reactivity and Synthetic Utility

The utility of 2-Bromo-3'-methylbenzophenone stems from the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Reactivity of the Aromatic Rings

The C-Br bond is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. The weaker carbon-bromine bond strength compared to a carbon-fluorine or carbon-chlorine bond facilitates the critical oxidative addition step to the Pd(0) catalyst.[1] This enables the construction of more complex molecules by forming new bonds with:

-

Boronic acids (Suzuki Reaction)

-

Amines (Buchwald-Hartwig Amination)

-

Alkynes (Sonogashira Reaction)

-

Organostannanes (Stille Reaction)

This ring is less reactive towards palladium catalysis but can undergo electrophilic aromatic substitution. The methyl group is a weak activating group and directs incoming electrophiles to the ortho and para positions.

Reactivity of the Carbonyl Group

The ketone functionality is a versatile site for various transformations:

-

Reduction: Can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.

-

Reductive Amination: Can be converted to an amine via an imine intermediate.

Logical Flow of Synthetic Transformations

The differential reactivity allows for a planned synthetic sequence. Typically, the more robust cross-coupling reaction is performed first, followed by modification of the more sensitive carbonyl group.

Caption: Potential synthetic pathways from the title compound.

Safety, Handling, and Storage

While a specific safety data sheet for 2-Bromo-3'-methylbenzophenone is not widely available, a robust safety protocol can be constructed based on analogous structures like benzophenone and other brominated aromatic ketones.[3][9][10][11]

Hazard Identification

Table 4: Anticipated Hazards and GHS Classifications

| Hazard | GHS Classification (Anticipated) | Precautionary Statement |

| Skin Irritation | Warning (Category 2) | H315: Causes skin irritation. P280: Wear protective gloves.[3] |

| Eye Damage/Irritation | Danger (Category 1/2A) | H318: Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously.[3] |

| Respiratory Irritation | Warning (STOT SE 3) | H335: May cause respiratory irritation. P261: Avoid breathing dust.[3] |

| Acute Oral Toxicity | Warning (Harmful if swallowed) | H302: Harmful if swallowed.[9] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11]

-

Ventilation: Handle the compound in a well-ventilated fume hood, especially when dealing with it as a powder or when heating.

-

Exposure Control: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[3]

-

Fire Safety: While not highly flammable, keep away from ignition sources. Use dry chemical, CO₂, or foam extinguishers.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Stability: The compound is expected to be stable under normal storage conditions.

Conclusion

2-Bromo-3'-methylbenzophenone stands out as a strategically designed and highly valuable intermediate in modern organic synthesis. Its molecular structure offers three distinct points of reactivity: the versatile bromine atom for cross-coupling, the modifiable carbonyl group, and the secondary aromatic ring. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as detailed in this guide, empowers researchers and drug development professionals to leverage its full potential in the construction of complex and novel chemical entities. Adherence to rigorous safety and handling protocols is paramount to its successful and safe application in the laboratory.

References

- Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-bromo-3-methylpropiophenone CAS 1451-83-8.

-

YouTube. (2023). 2-bromo-3-methylpropiophenone CAS:1451-83-8 A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

-

Loba Chemie. (2019). 2-BROMO-3'-NITRO-4'-BENZYLOXY- ACETOPHENONE MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

Organic Syntheses. (n.d.). Procedure for Deuteration of 2-methylbenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-phenylbutane. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzophenone Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methylpentanenitrile. Retrieved from [Link]

-

Global Safety Management, Inc. (2015). Benzophenone - Safety Data Sheet. Retrieved from [Link]

-

United States Patent Office. (n.d.). Patent for Synthesis of 2'-bromomethyl phenyl ketone compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2021). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

YouTube. (2012). (2R,3R)-2-bromo-3-phenylbutane to Alkene, E2 Rxn, NaOH. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Study.com. (n.d.). What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane? Retrieved from [Link]

-

Filo. (2023). When 2-bromo-3-phenylbutane is treated with sodium methoxide, two alkenes result. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methylpentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. lobachemie.com [lobachemie.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Potential Applications of 2-Bromo-3'-methylbenzophenone in Medicinal Chemistry

Executive Summary

The benzophenone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, functionalized derivative, 2-Bromo-3'-methylbenzophenone , a molecule poised for significant utility in drug discovery. While direct pharmacological data on this precise compound is nascent, its structural features—a reactive ortho-bromo substituent, a metabolically significant methyl group, and a modifiable ketone bridge—present a compelling triad of opportunities for synthetic diversification. This document serves as a technical primer, elucidating the synthetic accessibility of 2-Bromo-3'-methylbenzophenone and providing a forward-looking analysis of its potential as a versatile building block for developing novel therapeutics in oncology, infectious diseases, and beyond. We will explore its strategic value through the lens of established synthetic transformations and by drawing rational analogies to well-documented bioactive benzophenones.

The Benzophenone Core: A Privileged Scaffold in Drug Discovery

The diaryl ketone motif of benzophenone is a recurring feature in both natural products and synthetic pharmaceuticals, prized for its structural rigidity and its ability to engage in key interactions with biological targets.[3][4] Molecules incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This versatility stems from the diaryl structure, which allows for precise three-dimensional positioning of functional groups to optimize target binding.

2-Bromo-3'-methylbenzophenone introduces specific functionalities that enhance its value as a synthetic intermediate:

-

The Diaryl Ketone Core: Provides a stable, lipophilic backbone.

-

The Ortho-Bromo Group: Serves as a highly versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

-

The Meta-Methyl Group: Can influence the molecule's conformation and metabolic stability, potentially blocking sites of oxidative metabolism and enhancing pharmacokinetic properties.

Synthetic Accessibility and Physicochemical Profile

The viability of a building block in a drug discovery program is contingent on its accessibility. 2-Bromo-3'-methylbenzophenone can be reliably synthesized via a Friedel-Crafts acylation, a robust and scalable method for forming carbon-carbon bonds.

Proposed Synthesis: Friedel-Crafts Acylation

The reaction involves the Lewis acid-catalyzed acylation of m-xylene (or 3-methyltoluene) with 2-bromobenzoyl chloride. Anhydrous aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.

Caption: Proposed synthetic workflow for 2-Bromo-3'-methylbenzophenone.

Experimental Protocol: Synthesis of 2-Bromo-3'-methylbenzophenone

-

Reaction Setup: A dry, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.2 eq).

-

Cooling: The stirred suspension is cooled to 0-5 °C using an ice bath.

-

Addition of Reactants: 3-Methyltoluene (1.0 eq) is added to the suspension. 2-Bromobenzoyl chloride (1.1 eq) dissolved in anhydrous DCM is then added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by slowly pouring the mixture over crushed ice. The resulting mixture is stirred until all solids dissolve. The organic layer is separated, and the aqueous layer is extracted with DCM (2x).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure 2-Bromo-3'-methylbenzophenone.

Physicochemical Data Summary

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₄H₁₁BrO | PubChem |

| Molecular Weight | 275.14 g/mol | PubChem |

| XLogP3 | 4.5 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

| Rotatable Bonds | 2 | PubChem |

A Versatile Scaffold for Synthetic Diversification

The true potential of 2-Bromo-3'-methylbenzophenone lies in its capacity to serve as a versatile starting point for the synthesis of large and diverse compound libraries.[5][6]

A. The Bromo Group: A Gateway to Molecular Complexity

The ortho-bromo substituent is the molecule's most powerful feature for diversification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of various functionalities.[6]

Caption: Diversification via cross-coupling reactions at the bromo position.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: To a reaction vial, add 2-Bromo-3'-methylbenzophenone (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

-

Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) and seal.

-

Heating: Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the bi-aryl product.

B. The Ketone Moiety: A Point of Functional Group Interconversion

The central ketone provides a secondary site for modification. It can be:

-

Reduced to a secondary alcohol, introducing a hydrogen bond donor and a new chiral center.

-

Converted to hydrazones, oximes, or Schiff bases. N-acyl hydrazone derivatives of benzophenones, for instance, have shown potent activity as anti-tumor agents.[1]

Potential Therapeutic Applications: An Analog-Based Perspective

By examining the established bioactivities of structurally related benzophenones, we can hypothesize potential therapeutic applications for novel derivatives of 2-Bromo-3'-methylbenzophenone.

A. Anticancer Drug Discovery

The benzophenone scaffold is prevalent in compounds designed as anticancer agents.[1][7][8] They have been shown to inhibit cell proliferation and target key signaling pathways. For example, certain benzophenone-thiazole derivatives act as inhibitors of Vascular Endothelial Growth Factor A (VEGF-A), a critical mediator of tumor angiogenesis.[1] Derivatives of 2-Bromo-3'-methylbenzophenone could be synthesized to probe interactions with the ATP-binding pocket of various kinases or other oncology targets.

Caption: Hypothetical targeting of the MAPK/ERK signaling pathway.

B. Anti-Infective Agents

Benzofuran derivatives, which can be synthesized from precursors like substituted benzophenones, exhibit a wide array of biological activities, including effectiveness against multidrug-resistant pathogens.[9][10] The structural versatility of these compounds allows for the creation of potent agents against fungi and bacteria.[11] Libraries derived from 2-Bromo-3'-methylbenzophenone could be screened to identify new leads for anti-infective therapies.

Conclusion and Future Outlook

2-Bromo-3'-methylbenzophenone represents a highly promising, yet underexplored, building block for medicinal chemistry. Its synthetic accessibility via the robust Friedel-Crafts acylation, combined with the strategic placement of a versatile bromo group and a modifiable ketone, provides an excellent platform for the generation of diverse chemical libraries. By drawing analogies from the extensive literature on the benzophenone scaffold, it is rational to project that derivatives of this compound could yield novel candidates for anticancer and anti-infective therapies.

Future efforts should focus on the synthesis of a focused library of compounds from 2-Bromo-3'-methylbenzophenone using the cross-coupling and derivatization strategies outlined in this guide. Subsequent screening of this library against a panel of relevant biological targets (e.g., kinases, microbial enzymes) will be a critical step in unlocking the full therapeutic potential of this versatile scaffold.

References

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-bromo-3-methylpropiophenone CAS 1451-83-8. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved February 2, 2026, from [Link]

-

American Society for Microbiology. (n.d.). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved February 2, 2026, from [Link]

-

SAGE Journals. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved February 2, 2026, from [Link]

-

PubMed. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-3-phenylbutane. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 9: (A) Known biologically active benzophenone derivatives; (B). Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methylpentanenitrile. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.

-

Googleapis. (n.d.). United States Patent Office. Retrieved February 2, 2026, from [Link]

-

SAGE Journals. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved February 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Utility of Methyl 2-Bromo-3-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]propanoate in Advanced Chemical Synthesis. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved February 2, 2026, from [Link]

-

Waseda University. (2020). A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Retrieved February 2, 2026, from [Link]

-

PubMed. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). (Figure 1B) is added through the side neck. The rubber septum is reattached and sealed with Teflon tape. The resultant. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved February 2, 2026, from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. technologynetworks.com [technologynetworks.com]

- 7. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Purification of 2-Bromo-3'-methylbenzophenone by column chromatography

Application Note: High-Purity Isolation of 2-Bromo-3'-methylbenzophenone via Flash Column Chromatography

Abstract & Scope

This application note details the purification protocol for 2-Bromo-3'-methylbenzophenone , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and p38 MAP kinase inhibitors. While Friedel-Crafts acylation or Grignard additions are common synthetic routes, they frequently yield reaction mixtures contaminated with unreacted acid chlorides, regioisomers (specifically the 4'-methyl analogue), and protodehalogenated byproducts.

This guide moves beyond generic chromatography instructions, providing a self-validating protocol based on the kinetic principles of W.C. Still’s flash chromatography.[1][2] It addresses the specific challenge of resolving the meta-methyl isomer from its para-isomer and non-polar starting materials.

Pre-Purification Analysis: The Chemist’s Perspective

Before packing a column, the "chromatographic behavior" of the crude mixture must be established. Benzophenones are UV-active, making UV detection (254 nm) the primary visualization method.

Impurity Profiling

| Impurity Type | Likely Identity | Polarity Relative to Target | Separation Strategy |

| Non-polar | 3-Methyltoluene / Toluene | High ( | Elutes in void volume; easy separation. |

| Isomeric | 2-Bromo-4'-methylbenzophenone | Very Close ( | Requires optimized solvent strength (Isocratic hold). |

| Polar | 2-Bromobenzoic acid | Low ( | Retained on silica; remove via basic workup prior to column. |

Critical Control Point: If the crude mixture contains significant amounts of 2-bromobenzoic acid (from hydrolysis of the acid chloride), perform a saturated NaHCO₃ wash before chromatography. Acidic impurities streak on silica gel, masking the target compound.

Method Development: TLC Optimization

The goal is to find a solvent system where the target compound has an Retention Factor (

-

Standard System: Hexanes / Ethyl Acetate (Hex/EtOAc).[3]

-

Alternative System (For Isomer Resolution): Toluene / Petroleum Ether. Toluene interacts with the

-systems of the aromatic rings, often providing better selectivity for regioisomers than pure adsorption mechanisms.

Protocol:

-

Dissolve 5 mg of crude in 1 mL DCM.

-

Spot on Silica Gel 60

plates. -

Elute with 10% EtOAc in Hexanes .

Expert Insight: For 2-Bromo-3'-methylbenzophenone, a gradient starting at 100% Hexanes and ramping to 5% EtOAc/Hexanes is typically required to separate the non-polar bis-aryl impurities before the ketone elutes.

Detailed Purification Protocol

This protocol utilizes the Dry Loading technique, which improves resolution by eliminating the "solvent band" broadening effect common with liquid loading in DCM.

Materials

-

Stationary Phase: Silica Gel 60 (40–63 µm particle size).[4]

-

Mobile Phase A: n-Hexanes (HPLC Grade).

-

Mobile Phase B: Ethyl Acetate (HPLC Grade).

-

Solid Support: Celite 545 or Silica Gel (for dry load).

Step-by-Step Execution

Step 1: Sample Adsorption (Dry Loading)

-

Dissolve the crude 2-Bromo-3'-methylbenzophenone in the minimum amount of Dichloromethane (DCM).

-

Add Celite 545 (ratio 1:2 w/w relative to crude mass).

-

Evaporate solvent on a rotary evaporator until a free-flowing powder remains. Note: Ensure no DCM odor remains; residual DCM acts as a strong eluent and will ruin the separation.

Step 2: Column Packing

-

Select a column diameter based on crude mass (e.g., 20 mm ID for 1.0 g crude).

-

Slurry pack silica gel using 100% Hexanes .

-

Height of silica bed should be ~15 cm (standard Flash parameters).

-

Carefully add the dry-loaded sample powder to the top of the silica bed.

-

Add a 1 cm layer of sand to protect the bed from disturbance.

Step 3: Elution Gradient

-

Fraction 1-5 (1 Column Volume): 100% Hexanes. (Elutes non-polar hydrocarbons).

-

Fraction 6-20: 2% EtOAc in Hexanes. (Elutes minor non-polar impurities).

-

Fraction 21+: 5% to 8% EtOAc in Hexanes. (Elutes 2-Bromo-3'-methylbenzophenone).

Step 4: Flow Rate Control Maintain a flow rate corresponding to a linear velocity of 5.0 cm/min (approx. 18 mL/min for a 2.5 cm diameter column).

-

Why? According to Still et al., this velocity optimizes the height equivalent to a theoretical plate (HETP), balancing diffusion vs. mass transfer kinetics [1].

Step 5: Fraction Analysis

-

Spot every 3rd fraction on a TLC plate.

-

Visualize under UV (254 nm).

-

Pool fractions containing the pure spot (

). -

Self-Validation: Run a "co-spot" TLC of the pooled fractions against the crude material to verify purity and isomer removal.

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for the purification process.

Caption: Operational workflow for the isolation of 2-Bromo-3'-methylbenzophenone, emphasizing the critical TLC decision node and dry-loading strategy.

Quantitative Data: Yield & Purity Benchmarks

The following table summarizes expected outcomes when adhering to this protocol.

| Parameter | Acceptance Criteria | Notes |

| Recovery Yield | > 85% | Losses usually due to mixed fractions containing isomers. |

| HPLC Purity | > 98.5% (a/a) | Required for downstream API synthesis. |

| Residual Solvent | < 5000 ppm | Benzophenones trap solvents; requires high-vacuum drying. |

| Appearance | White to Off-white Solid | Yellowing indicates oxidation or residual isomers. |

Troubleshooting & Optimization

Issue: "Oiling Out" on the Column

-

Cause: The compound concentration is too high in the solvent band, or the compound has low solubility in Hexanes.

-

Solution: Use DCM/Hexanes as the mobile phase instead of EtOAc/Hexanes. DCM is a better solvent for benzophenones and prevents precipitation within the silica pores.

Issue: Co-elution of Isomers (3'-methyl vs 4'-methyl)

-

Cause: Structural similarity results in identical adsorption coefficients.

-

Solution: Switch to Toluene as the mobile phase. The

interaction between toluene and the aromatic rings differs slightly based on the steric position of the methyl group (meta vs para), often enhancing separation [2].

References

-

Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[1][2] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[2]

-

Reich, H. J.[5] "Chromatography Solvent Systems." University of Wisconsin-Madison Chemistry Data.

-

BenchChem Technical Support.[6][7][8][9] "Purification of 2-Bromo-benzophenone Derivatives." BenchChem Application Notes.

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Chromatography [chem.rochester.edu]

- 3. koidelab.chem.pitt.edu [koidelab.chem.pitt.edu]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2-Bromo-3'-methylbenzophenone

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Bromo-3'-methylbenzophenone. This compound is a relevant intermediate in various synthetic pathways, and its purity is critical for downstream applications in pharmaceutical and chemical manufacturing.[1] The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The development strategy, from initial parameter selection to final optimization, is discussed, emphasizing the scientific rationale behind each decision. The final method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3][4]

Introduction and Analyte Characterization

2-Bromo-3'-methylbenzophenone is a diarylketone derivative. Understanding its physicochemical properties is the cornerstone of a logical method development strategy.

-

Structure and Polarity: The molecule consists of a central carbonyl group bonded to two phenyl rings, one substituted with a bromine atom and the other with a methyl group. This structure imparts significant non-polar (hydrophobic) character, making it poorly soluble in aqueous solutions but readily soluble in organic solvents like methanol, ethanol, and acetonitrile.[5][6] This high hydrophobicity is the primary determinant for selecting the chromatographic mode.

-

Chromophore and UV Absorbance: The conjugated system of the benzophenone core acts as a strong chromophore, making the molecule suitable for UV-Visible spectrophotometric detection. Benzophenone itself exhibits a strong absorbance maximum (λmax) around 250-260 nm.[7][8] This intrinsic property allows for sensitive and selective detection without the need for derivatization.

Based on this analysis, a reversed-phase HPLC method with UV detection is the most logical and efficient analytical approach. RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase, making it ideal for an analyte like 2-Bromo-3'-methylbenzophenone.[9]

Method Development Strategy: A Logic-Driven Approach

The development process followed a systematic workflow to efficiently arrive at a robust and reliable analytical method. The goal was to achieve a symmetric peak shape, adequate retention, and a short run time.

Caption: Workflow for HPLC Method Development.

Rationale for Initial Parameter Selection

-

Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was selected as the starting point. Its long alkyl chains provide strong hydrophobic retention for non-polar analytes. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.[10]

-

Mobile Phase: A simple binary mobile phase consisting of water and acetonitrile (ACN) was chosen. Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity and different selectivity, which can lead to sharper peaks and better resolution.[10]

-

Detector Wavelength: Based on the known UV absorbance of the benzophenone scaffold, a detection wavelength of 254 nm was selected.[7] This wavelength is common for aromatic compounds and provides a high signal-to-noise ratio.

From Scouting Gradient to Isocratic Elution

An initial "scouting" gradient run from 10% to 90% acetonitrile was performed to determine the approximate mobile phase composition required to elute the analyte.[11] This run showed that 2-Bromo-3'-methylbenzophenone eluted at approximately 70% acetonitrile. This information is crucial for converting the method to a simpler and more robust isocratic mode. An isocratic method, where the mobile phase composition remains constant, is preferable for routine quality control due to its simplicity, lack of baseline drift, and faster re-equilibration times.[11] Several isocratic runs were then tested, varying the acetonitrile percentage around the 70% mark to optimize the retention time (k') to be within the ideal range of 2-10.

Experimental Protocols

Equipment and Reagents

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q or HPLC Grade)

-

2-Bromo-3'-methylbenzophenone Reference Standard (>99% purity)

-

Methanol (HPLC Grade, for cleaning)

-

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

-

Diluent: Use the mobile phase (70:30 ACN:Water) as the diluent to ensure peak shape integrity.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Bromo-3'-methylbenzophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation Protocol

-

Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of 2-Bromo-3'-methylbenzophenone.

-

Transfer the weighed sample to a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly. This yields a nominal concentration of 1000 µg/mL.

-

Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent to obtain a final theoretical concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Optimized Method and Results

The systematic development process yielded the following optimized chromatographic conditions.

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Under these conditions, 2-Bromo-3'-methylbenzophenone eluted as a sharp, symmetrical peak with a retention time of approximately 5.8 minutes. The system suitability parameters, including theoretical plates (>2000) and tailing factor (<1.5), were consistently met.

Method Validation

The optimized method was rigorously validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][12]

-

Specificity: The specificity of the method was confirmed by injecting a blank (diluent) and a placebo (matrix without the analyte), both of which showed no interfering peaks at the retention time of 2-Bromo-3'-methylbenzophenone.

-

Linearity: The linearity was evaluated over a concentration range of 25 to 150 µg/mL (5 levels). The calibration curve demonstrated excellent linearity.

Table 2: Linearity Study Results

| Parameter | Result |

|---|---|

| Concentration Range | 25 - 150 µg/mL |

| Regression Equation | y = 21543x - 1025 |

| Correlation Coefficient (r²) | 0.9998 |

-

Accuracy: Accuracy was determined by the percent recovery method at three concentration levels (80%, 100%, and 120% of the nominal concentration). The results indicate high accuracy.

Table 3: Accuracy and Precision Results

| Concentration Level | Accuracy (% Recovery) (n=3) | Precision (%RSD) (n=6) |

|---|---|---|

| 80% (80 µg/mL) | 99.2% | - |

| 100% (100 µg/mL) | 100.5% | 0.85% |

| 120% (120 µg/mL) | 100.1% | - |

-

Precision:

-

Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were analyzed, yielding a Relative Standard Deviation (%RSD) of 0.85%.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst, and the results were found to be consistent, demonstrating the method's ruggedness.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ Results

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.45 µg/mL |

Conclusion

A highly reliable and efficient isocratic RP-HPLC method for the quantitative determination of 2-Bromo-3'-methylbenzophenone has been successfully developed and validated. The method is simple, employing a common C18 column and a straightforward acetonitrile/water mobile phase. The validation results confirm that the method is specific, linear, accurate, and precise, making it well-suited for routine quality control analysis in industrial and research settings.

References

-

ChemBK. (2024). 2-bromo-3-methylpropiophenone. Retrieved from ChemBK. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-bromo-3-methylpropiophenone CAS 1451-83-8. Retrieved from Shaanxi Bloom Tech Co., Ltd. [Link]

-

Pivnenko, S., et al. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online. [Link]

-

NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. Retrieved from the NIST WebBook. [Link]

-

PubChem. (n.d.). 2-Bromo-3-phenylpropanal. Retrieved from PubChem - NIH. [Link]

-

MDPI. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from Agilent. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

-

ZirChrom. (2004). Method Development Guide. Retrieved from ZirChrom. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]

-

ResearchGate. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods. Retrieved from ResearchGate. [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

-

ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol. Retrieved from ResearchGate. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]

-

Springer. (2019). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2. Retrieved from Springer. [Link]

-

YMC CO., LTD. (n.d.). Guides for method development. Retrieved from YMC. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

-

AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from AKJournals. [Link]

-

Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved from Phcog.com. [Link]

-

NIST. (n.d.). Benzophenone. Retrieved from the NIST WebBook. [Link]

Sources

- 1. 2-bromo-3-methylpropiophenone | 1451-83-8 [chemicalbook.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. chembk.com [chembk.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Benzophenone [webbook.nist.gov]

- 9. hplc.eu [hplc.eu]

- 10. phcog.com [phcog.com]

- 11. agilent.com [agilent.com]

- 12. database.ich.org [database.ich.org]

Mass spectrometry fragmentation pattern of 2-Bromo-3'-methylbenzophenone

An Application Guide to the Mass Spectrometric Analysis of 2-Bromo-3'-methylbenzophenone

Introduction

2-Bromo-3'-methylbenzophenone is a substituted aromatic ketone with a molecular structure that presents distinct characteristics amenable to mass spectrometric analysis. As a member of the benzophenone family, it finds relevance in various fields, including organic synthesis, pharmaceutical research as a potential intermediate or impurity, and materials science. Benzophenone derivatives are widely used as photoinitiators and are monitored for their potential environmental and biological impacts.[1][2] A thorough understanding of its behavior under mass spectrometric conditions is crucial for its unambiguous identification, structural confirmation, and quantification in complex matrices.

This application note provides a detailed guide to the fragmentation analysis of 2-Bromo-3'-methylbenzophenone using both hard and soft ionization techniques. We will explore the characteristic fragmentation patterns observed under Electron Ionization (EI) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The protocols and interpretations herein are designed for researchers, scientists, and drug development professionals who require robust analytical methods for structural elucidation.

Compound Profile

A foundational understanding of the analyte's properties is the first step in method development.

| Property | Value |

| Chemical Structure | (2-bromophenyl)(3-methylphenyl)methanone |

| Molecular Formula | C₁₄H₁₁BrO |

| Average Molecular Weight | 275.14 g/mol |

| Monoisotopic Mass | 273.9993 Da (for ⁷⁹Br) / 275.9973 Da (for ⁸¹Br) |

The presence of a single bromine atom is a key structural feature. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which are present in an approximate 1:1 ratio.[3] This isotopic signature is a powerful diagnostic tool, as any bromine-containing fragment will manifest as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity in the mass spectrum.

Experimental Protocols

The choice of ionization technique is dictated by the analytical goal. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal for volatile compounds and provides reproducible, library-searchable fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is suited for less volatile compounds and allows for the analysis of the protonated molecule with subsequent targeted fragmentation (MS/MS).

Standard Sample Preparation

This protocol is a self-validating starting point; concentrations may be adjusted based on instrument sensitivity.

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 2-Bromo-3'-methylbenzophenone and dissolve it in 1.0 mL of methanol or acetonitrile.

-

Working Solution for GC-MS (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of methanol.

-

Working Solution for LC-MS (1 µg/mL): Dilute 10 µL of the GC-MS working solution into 990 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol for GC-MS with Electron Ionization (EI)

This method is designed to induce extensive and characteristic fragmentation.

-

Instrumentation: Standard Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).

-

Injection Volume: 1 µL (Splitless mode).

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 20°C/min to 300°C.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV. This standard energy is used to generate reproducible spectra that can be compared to established libraries.

-

Mass Scan Range: m/z 40-400.

-

Protocol for LC-MS/MS with Electrospray Ionization (ESI)

This method focuses on the fragmentation of the protonated parent molecule for enhanced specificity.

-

Instrumentation: UHPLC system coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

-

LC Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid. The acid promotes protonation for positive ion mode analysis.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

Start at 50% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 50% B and re-equilibrate for 3 minutes.

-

-

MS/MS Parameters:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas Temperature: 350°C.

-

Precursor Ion Selection: m/z 275 and 277.

-

Collision Gas: Argon.

-

Collision Energy: Optimized experimentally (e.g., scan from 10-40 eV).

-

Fragmentation Pattern Analysis

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI (70 eV), 2-Bromo-3'-methylbenzophenone will form a molecular radical cation (M⁺•) that undergoes extensive fragmentation. The stability of the aromatic rings results in a prominent molecular ion peak.

Key Fragmentation Mechanisms:

-

α-Cleavage: This is the most characteristic fragmentation pathway for ketones.[4][5][6] It involves the cleavage of the bond between the carbonyl carbon and one of the adjacent aromatic rings. This results in the formation of two primary acylium ions, which are resonance-stabilized and often appear with high abundance.

-

Formation of Bromobenzoyl Cation: Cleavage of the bond to the methyl-substituted ring yields the o-bromobenzoyl cation at m/z 183/185 . This is often a very prominent peak.

-

Formation of Toluoyl Cation: Cleavage of the bond to the bromo-substituted ring yields the m-toluoyl cation at m/z 119 .

-

-

Secondary Fragmentation (Loss of CO): Acylium ions readily lose a neutral carbon monoxide (CO) molecule (28 Da).[6]

-

The bromobenzoyl cation (m/z 183/185) fragments to the bromophenyl cation at m/z 155/157 .

-

The toluoyl cation (m/z 119) fragments to the tolyl cation at m/z 91 . The tolyl cation can further rearrange to the highly stable tropylium ion.

-

-

Halogen Loss: Direct cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br). This results in a fragment at m/z 195 .

Table of Predicted EI Fragments:

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Identity | Fragmentation Pathway |

| 274 / 276 | [C₁₄H₁₁BrO]⁺• (Molecular Ion) | Initial Ionization |

| 195 | [M - Br]⁺ | Loss of •Br radical |

| 183 / 185 | [Br-C₆H₄-CO]⁺ | α-cleavage |

| 155 / 157 | [Br-C₆H₄]⁺ | Loss of CO from m/z 183/185 |

| 119 | [CH₃-C₆H₄-CO]⁺ | α-cleavage |

| 91 | [CH₃-C₆H₄]⁺ | Loss of CO from m/z 119 |

| 77 | [C₆H₅]⁺ | Loss of Br from m/z 155/157 |

Visualization of EI Fragmentation:

Caption: Proposed EI fragmentation pathway for 2-Bromo-3'-methylbenzophenone.

ESI-MS/MS Fragmentation Pathway

In positive mode ESI, the molecule is gently ionized to form the protonated molecule, [M+H]⁺, which will appear at m/z 275/277 . This ion is then isolated and subjected to Collision-Induced Dissociation (CID) to generate product ions. The fragmentation of this even-electron species differs from the radical-driven fragmentation in EI.

Key Fragmentation Mechanisms:

The most likely site of protonation is the carbonyl oxygen. Fragmentation is initiated by cleavage of the bonds adjacent to this protonated carbonyl group.

-

Neutral Loss of Bromobenzene: Cleavage of the C-C bond between the carbonyl and the bromophenyl ring, accompanied by a hydrogen transfer, can lead to the loss of a neutral bromobenzene molecule (156/158 Da). This would result in the formation of the m-toluoyl cation at m/z 119 .

-

Neutral Loss of Toluene: Conversely, cleavage of the other C-C bond can lead to the loss of a neutral toluene molecule (92 Da), forming the o-bromobenzoyl cation at m/z 183/185 . This is often the most abundant product ion in the MS/MS spectrum due to the stability of the resulting ion.

-

Subsequent Fragmentation: The primary product ions (m/z 183/185 and m/z 119) can be further fragmented if sufficient collision energy is applied, leading to the same secondary ions observed in EI (e.g., loss of CO).

Table of Predicted ESI-MS/MS Fragments:

| Ion Type | m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Identity | Fragmentation Pathway |

| Precursor | 275 / 277 | [M+H]⁺ | Protonated Molecule |

| Product | 183 / 185 | [Br-C₆H₄-CO]⁺ | Loss of neutral toluene |

| Product | 119 | [CH₃-C₆H₄-CO]⁺ | Loss of neutral bromobenzene |

| Product | 155 / 157 | [Br-C₆H₄]⁺ | Loss of CO from m/z 183/185 |

| Product | 91 | [CH₃-C₆H₄]⁺ | Loss of CO from m/z 119 |

Visualization of ESI-MS/MS Fragmentation:

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-Bromo-3'-methylbenzophenone.

Conclusion

The mass spectrometric fragmentation of 2-Bromo-3'-methylbenzophenone is highly predictable and yields structurally informative ions.

-

Under Electron Ionization , the key diagnostic features are the molecular ion pair at m/z 274/276 and the prominent acylium ion fragments at m/z 183/185 (bromobenzoyl cation) and m/z 119 (toluoyl cation), which arise from α-cleavage.

-

Under ESI-MS/MS , fragmentation of the protonated molecule (m/z 275/277) is dominated by the neutral loss of toluene or bromobenzene, leading to the same highly stable acylium ions.

The presence of the bromine isotope pattern in the molecular ion and in fragments containing the bromophenyl moiety provides unequivocal evidence for the presence of bromine. By leveraging these distinct fragmentation pathways, researchers can confidently identify and characterize 2-Bromo-3'-methylbenzophenone in a variety of analytical applications.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. Retrieved from [Link]

-

Viñas, P., Pastor-Belda, M., Campillo, N., & Hernández-Córdoba, M. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(28), 3469–3477. Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LCGC. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC–MS/MS. Retrieved from [Link]

Sources

- 1. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.11.3 [people.whitman.edu]

Application Note: Synthesis of Thioxanthenone Derivatives via 2-Bromo-3'-methylbenzophenone

Executive Summary

Thioxanthenone (9H-thioxanthen-9-one) derivatives are critical scaffolds in medicinal chemistry, serving as DNA intercalators, kinase inhibitors, and potent photo-initiators in polymer chemistry. This application note details a robust, modular protocol for synthesizing asymmetric thioxanthenone derivatives starting from 2-Bromo-3'-methylbenzophenone .

Unlike traditional routes utilizing thiosalicylic acid condensation, this protocol leverages the pre-formed benzophenone core. We utilize a Palladium-Catalyzed C-S Coupling followed by an Acid-Mediated Intramolecular Cyclization . This approach offers superior regiocontrol and allows for the retention of sensitive functional groups that might degrade under the harsh conditions of classic Friedel-Crafts acylation.

Key Advantages of This Route

-

Safety: Avoids the use of toxic hydrogen sulfide (

) gas or foul-smelling thiols by using Potassium Thioacetate as a sulfur surrogate. -

Regiocontrol: The 3'-methyl group directs cyclization to the less sterically hindered position, yielding high isomeric purity.

-

Scalability: The Pd-catalyzed step is amenable to gram-scale synthesis.

Retrosynthetic Analysis & Pathway

The synthesis relies on transforming the electrophilic aryl bromide into a nucleophilic thiol equivalent, which then attacks the pendant aromatic ring to close the central sulfur-containing ring.

Caption: Figure 1. Stepwise conversion of the bromobenzophenone precursor to the tricyclic thioxanthone core via C-S coupling and electrophilic aromatic substitution.

Experimental Protocols

Phase 1: Palladium-Catalyzed Thioacetylation

This step installs the sulfur atom. We use Potassium Thioacetate (KSAc) as a masked thiol. This prevents catalyst poisoning often seen with free thiols and eliminates the need for handling stench-prone reagents.

Reagents & Materials:

-

2-Bromo-3'-methylbenzophenone (1.0 equiv)

-

Potassium Thioacetate (KSAc) (1.5 equiv)

- (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

Protocol:

-

Setup: In a glovebox or under a steady stream of Argon, charge a flame-dried Schlenk flask with 2-Bromo-3'-methylbenzophenone (10 mmol, 2.75 g), KSAc (15 mmol, 1.71 g),

(0.2 mmol, 183 mg), and Xantphos (0.4 mmol, 231 mg). -

Solvation: Add anhydrous 1,4-Dioxane (50 mL) and DIPEA (3.5 mL). Seal the flask with a septum.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting bromide (

) should disappear, replaced by the thioester ( -

Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove Palladium black.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 2-(Acetylthio)-3'-methylbenzophenone as a pale yellow oil/solid.

Phase 2: One-Pot Hydrolysis and Cyclization

The thioacetate is hydrolyzed to the free thiolate, which is then protonated and cyclized under acidic conditions.

Reagents:

-

Intermediate: 2-(Acetylthio)-3'-methylbenzophenone

-

Hydrolysis Base: NaOH (10% aqueous)

-

Solvent: Methanol[1]

-

Cyclization Agent: Conc. Sulfuric Acid (

)[2]

Protocol:

-

Hydrolysis: Dissolve the intermediate (approx. 8 mmol) in Methanol (40 mL). Add 10% NaOH (10 mL) and stir at room temperature for 1 hour under Nitrogen. Caution: A transient yellow color indicates thiolate formation.

-

Acidification: Cool the reaction on an ice bath. Slowly acidify with 1M HCl until pH < 2. Extract with Dichloromethane (DCM, 3 x 30 mL). Dry organic layer over

and concentrate to obtain the crude thiol (often foul-smelling; use immediately). -

Cyclization: Dissolve the crude thiol in concentrated

(20 mL). -

Heating: Heat the mixture to 80°C for 2 hours. The solution will turn a deep red/fluorescent color (characteristic of the thioxanthylium cation intermediate).

-

Quench: Pour the hot reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Filter the precipitate. Wash with water (3 x 50 mL) and cold methanol (1 x 20 mL).

-

Recrystallization: Recrystallize from Ethanol or Acetone to yield the final thioxanthenone derivative.

Regioselectivity & Researcher Insights

A critical aspect of using 3'-methylbenzophenone is the regiochemistry of the ring closure. The sulfur (at position 2 of Ring A) attacks Ring B. Ring B has two positions ortho to the carbonyl:

-

Position 2': Sterically crowded (adjacent to the 3'-methyl group).

-

Position 6': Sterically accessible (adjacent to a hydrogen).

Expected Outcome: The reaction strongly favors attack at the 6' position due to steric hindrance at the 2' site. This results in the formation of 2-methyl-9H-thioxanthen-9-one (numbering changes upon fusion; the methyl group ends up para to the carbonyl in the newly formed ring system relative to the original connection, or position 2/3 depending on IUPAC priority).

Note: If the methyl group were at the 4' position, a mixture of isomers would be more likely.

Data Summary Table

| Parameter | Phase 1 (Coupling) | Phase 2 (Cyclization) |

| Limiting Reagent | Aryl Bromide | Thioacetate Intermediate |

| Catalyst | ||

| Temperature | 100°C | 80°C |

| Time | 16 Hours | 2 Hours |

| Typical Yield | 85-92% | 70-80% |

| Critical QC | Temperature control (avoids sulfonation) |

Troubleshooting Guide

Caption: Figure 2. Decision tree for troubleshooting common synthetic failures in thioxanthone synthesis.

References

-

Palladium-Catalyzed C-S Coupling (General Mechanism & Thioacetate use)

-

Synthesis of Thioxanthones via Cyclization

-

Regioselectivity in Benzophenone Cyclizations

-

Classic Acid-Mediated Cyclization (Grounding)

- US Patent 4101558A. Process for preparing thioxanthones.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]

- 3. Palladium-catalyzed cross-coupling of benzyl thioacetates and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective [mdpi.com]

Application Note: Real-Time Monitoring of 2-Bromo-3'-methylbenzophenone Synthesis via Thin-Layer Chromatography

Introduction: The Importance of Reaction Monitoring

The synthesis of substituted benzophenones, such as 2-Bromo-3'-methylbenzophenone, is a cornerstone of medicinal chemistry and materials science. These compounds serve as versatile intermediates, often prepared via Friedel-Crafts acylation.[1] The success of such syntheses hinges on achieving high conversion of starting materials to the desired product while minimizing byproduct formation. Real-time reaction monitoring is therefore not a trivial procedural step, but a critical component for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product.[2]